D-Ribose 1,5-diphosphate (often cross-listed commercially as D-ribulose 1,5-bisphosphate due to isomeric interconversion in assay contexts) is a critical five-carbon sugar bisphosphate utilized in metabolic engineering, enzymology, and carbon fixation research. As a highly polar, doubly phosphorylated carbohydrate, it serves as an essential intermediate in the archaeal pentose bisphosphate pathway, an allosteric regulator of mammalian phosphofructokinases, and a primary substrate pool for studying Ribulose bisphosphate carboxylase/oxygenase (Rubisco) kinetics [1]. For procurement professionals and assay developers, securing high-purity D-Ribose 1,5-diphosphate (typically as a sodium salt hydrate) is paramount, as its precise dual-phosphorylation pattern dictates its binding affinity in in vitro enzymatic cascades and its retention behavior in mixed-mode chromatographic separations [2].
Substituting D-Ribose 1,5-diphosphate with more common analogs like Ribose 5-phosphate (R5P) or 5-Phosphoribosyl-1-pyrophosphate (PRPP) leads to complete assay failure in specific enzymatic pathways. The absence of the C1-phosphate in R5P renders it entirely inactive as a substrate for Ribose-1,5-bisphosphate isomerase (R15Pi) and prevents it from activating phosphofructokinase [1]. Similarly, the bulky pyrophosphate group in PRPP alters the steric and electrostatic profile, preventing proper active-site coordination [2]. In analytical workflows, the bisphosphate nature of D-Ribose 1,5-diphosphate drastically increases its retention time on anion-exchange columns compared to monophosphates, meaning that substituting it with a monophosphate will invalidate established HPLC-ELSD retention models and metabolic flux tracking protocols [3].
In studies characterizing the archaeal AMP degradation pathway, D-Ribose 1,5-diphosphate (specifically the alpha-anomer) is the exclusive substrate for R15Pi, achieving a kcat of 29.2 s^-1 in the presence of AMP [1]. When evaluated against a panel of closely related phosphorylated sugars, including Ribose 5-phosphate (R5P) and PRPP, the comparator compounds yielded zero detectable isomerization activity [2].
| Evidence Dimension | Enzymatic isomerization activity (kcat) |
| Target Compound Data | 29.2 s^-1 (with AMP) |
| Comparator Or Baseline | 0 s^-1 (Ribose 5-phosphate, PRPP, F6P) |
| Quantified Difference | Absolute requirement (100% vs 0% activity) |
| Conditions | In vitro assay with Thermococcus kodakarensis R15Pi at 85°C |
Procurement of this exact bisphosphate is strictly required for researchers reconstructing the pentose bisphosphate pathway, as cheaper monophosphates cannot trigger the reaction.
D-Ribose 1,5-diphosphate acts as a rapid-onset activator of mammalian phosphofructokinase (PFK) during the initiation of glycolytic flux [1]. D-Ribose 1,5-diphosphate modulates the fructose 6-phosphate/fructose 1,6-bisphosphate cycle dynamically, whereas unphosphorylated D-Ribose or Ribose 5-phosphate lack the necessary dual-phosphate coordination to induce the active conformational state of PFK [2].
| Evidence Dimension | PFK allosteric activation capability |
| Target Compound Data | Potent activation (regulates F6P/F1,6BP cycle) |
| Comparator Or Baseline | No activation (Ribose 5-phosphate) |
| Quantified Difference | Functional vs. non-functional allosteric binding |
| Conditions | In vitro mammalian liver/brain PFK activity models |
For metabolic flux studies, selecting the 1,5-diphosphate ensures accurate simulation of transient glycolytic initiation which cannot be replicated by standard pentose monophosphates.
The presence of two phosphate moieties on D-Ribose 1,5-diphosphate significantly alters its polarity and anion-exchange properties compared to monophosphorylated sugars. On Primesep SB mixed-mode columns, bisphosphates like D-Ribose 1,5-diphosphate exhibit substantially stronger retention than monophosphates (e.g., Ribose 5-phosphate), requiring specific acidic buffer conditions (pH 3.0 AmFm) for optimal elution and ELSD detection [1].
| Evidence Dimension | Column retention strength (anion-exchange) |
| Target Compound Data | High retention (requires strong elution conditions) |
| Comparator Or Baseline | Lower retention (Ribose 5-phosphate / monophosphates) |
| Quantified Difference | Distinct baseline resolution between mono- and bisphosphates |
| Conditions | HPLC with Primesep SB column, MeCN/H2O (20/80), pH 3.0 AmFm buffer |
Analytical laboratories must procure the exact bisphosphate standard to accurately calibrate HPLC-ELSD methods for complex biological sugar-phosphate mixtures.
High-purity D-Ribose 1,5-diphosphate (often supplied as a hydrated sodium salt, >90-99% TLC) is utilized as a defined substrate pool for in vitro CO2 fixation assays involving Type III Rubisco and bio-inspired microreactors [1]. Compared to crude cellular extracts or lower-purity carbohydrate mixtures, utilizing the >90% pure synthetic bisphosphate prevents background noise from competing metabolic enzymes, enabling precise calculation of energy conversion efficiencies .
| Evidence Dimension | Substrate suitability for CO2 fixation metrics |
| Target Compound Data | >90-99% pure D-Ribose 1,5-diphosphate |
| Comparator Or Baseline | Crude extracts / unphosphorylated precursors |
| Quantified Difference | Enables precise stoichiometric calculation of CO2 fixation without side-reactions |
| Conditions | Enzyme-immobilized microfluidic reactors |
Sourcing high-purity, defined bisphosphate is critical for bioengineers aiming to benchmark artificial carbon capture systems without interference from biological contaminants.
Essential for enzymologists characterizing the pentose bisphosphate pathway and AMP degradation, where the alpha-anomer of D-Ribose 1,5-diphosphate is the obligate substrate for R15P isomerase [1].
The standard procurement choice for bioengineers and plant biologists requiring a high-purity substrate to measure CO2 assimilation rates in Type III Rubisco systems or artificial microfluidic bioreactors [2].
Used by biochemists as a specific allosteric activator to study the transient dynamics of mammalian phosphofructokinase and the F6P/F1,6BP cycle [3].
Serves as a critical bisphosphate reference standard for analytical chemists optimizing mixed-mode chromatography methods to separate complex intracellular metabolite pools [4].